molecular formula C19H16N4OS B14936653 N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14936653
M. Wt: 348.4 g/mol
InChI Key: VENPWBGDNJNZMH-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that combines an indole moiety with a thiadiazole ring

Preparation Methods

The synthesis of N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzyl group.

    Cyclization: The thiadiazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with similar compounds, such as:

    N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-triazole-5-carboxamide: This compound has a triazole ring instead of a thiadiazole ring, which affects its chemical reactivity and biological activity.

    N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-oxadiazole-5-carboxamide: The oxadiazole ring in this compound provides different electronic properties compared to the thiadiazole ring.

    N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-tetrazole-5-carboxamide: The tetrazole ring introduces additional nitrogen atoms, influencing the compound’s stability and reactivity.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H16N4OS/c1-13-18(25-22-21-13)19(24)20-16-8-5-9-17-15(16)10-11-23(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,24)

InChI Key

VENPWBGDNJNZMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4

Origin of Product

United States

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